2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . It is a derivative of triazole, a nitrogenous heterocyclic moiety .
Synthesis Analysis
Triazole compounds, including the one , are readily capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The synthesis of such compounds often involves the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The IR absorption spectra of similar compounds have shown two signals for C=O groups .Future Directions
Mechanism of Action
Target of Action
It is known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
A related study on the interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds . This suggests that the compound might interact with various biochemical pathways.
Pharmacokinetics
It is known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles, and low toxicity . This suggests that the compound might have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It is known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . This suggests that the compound might have a broad range of molecular and cellular effects.
Action Environment
It is known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged . This suggests that the compound might be stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazolothiadiazines , it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s ability to form hydrogen bonds, which is a characteristic feature of triazolothiadiazines .
Cellular Effects
Related compounds have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
2-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N8OS/c28-19(15-11-21-27(25-15)13-5-2-1-3-6-13)20-12-18-23-22-17-9-8-14(24-26(17)18)16-7-4-10-29-16/h1-11H,12H2,(H,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEFGQNSVDBDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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